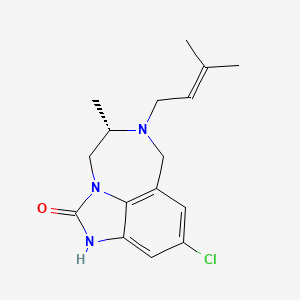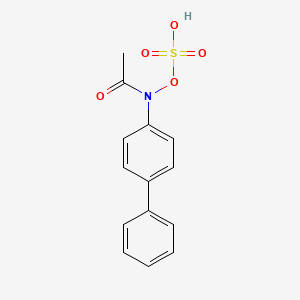
Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is a complex organic compound characterized by the presence of an acetamide group attached to a biphenyl structure with a sulfooxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of Acetamide Group: The acetamide group can be introduced by reacting the biphenyl compound with acetic anhydride in the presence of a base such as pyridine.
Sulfooxy Substitution: The sulfooxy group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.
Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of acetamide oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the biphenyl structure.
Scientific Research Applications
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: Similar structure but with the acetamide group at a different position.
Acetanilide: Contains an acetamide group attached to a single benzene ring.
Biphenyl: Lacks the acetamide and sulfooxy groups.
Uniqueness
Acetamide, N-(1,1’-biphenyl)-4-yl-N-(sulfooxy)- is unique due to the combination of its biphenyl structure with both acetamide and sulfooxy groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
26594-43-4 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(N-acetyl-4-phenylanilino) hydrogen sulfate |
InChI |
InChI=1S/C14H13NO5S/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19) |
InChI Key |
UOXPZUNAFALTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


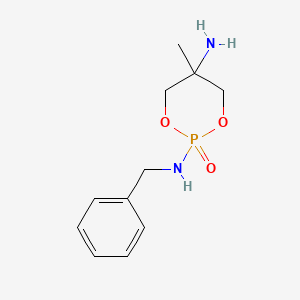

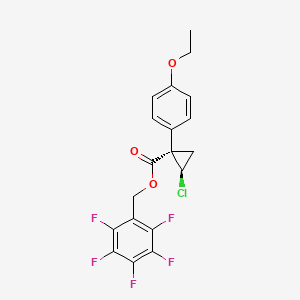
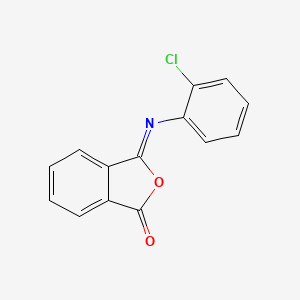


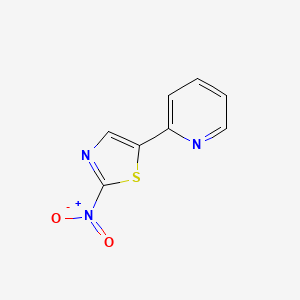
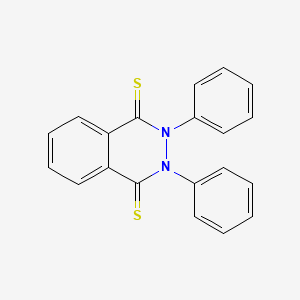
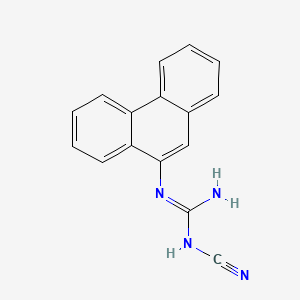
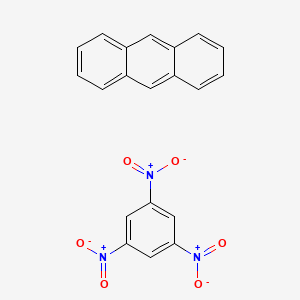


![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
